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Compound of Interest

Compound Name:
1-methyl-1H-pyrazole-4-

carbonitrile

Cat. No.: B1338007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 1-
methyl-1H-pyrazole-4-carbonitrile (C₅H₅N₃, MW: 107.11 g/mol , CAS: 66121-71-9). Due to

the limited availability of published experimental spectra for this specific molecule, this

document presents a combination of predicted data, expected spectral characteristics based

on its structure, and data from closely related analogs. This guide also includes standardized

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for small organic molecules.

Predicted and Expected Spectral Data
While experimental spectra for 1-methyl-1H-pyrazole-4-carbonitrile are not readily available

in public spectral databases, its molecular structure allows for the prediction of its key spectral

features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data:

The proton NMR spectrum of 1-methyl-1H-pyrazole-4-carbonitrile is expected to show three

distinct signals corresponding to the methyl protons and the two aromatic protons on the

pyrazole ring.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 3.9 Singlet 3H N-CH₃

~ 7.8 Singlet 1H C3-H

~ 8.0 Singlet 1H C5-H

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum is predicted to display five signals, corresponding to the five carbon

atoms in the molecule.

Chemical Shift (δ) ppm Assignment

~ 40 N-CH₃

~ 90 C4

~ 115 CN (Nitrile)

~ 130 C5

~ 140 C3

Infrared (IR) Spectroscopy
The IR spectrum of 1-methyl-1H-pyrazole-4-carbonitrile would be characterized by the

presence of a strong absorption band for the nitrile group and various bands corresponding to

the pyrazole ring and the methyl group.
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Wavenumber (cm⁻¹) Intensity Functional Group

~ 2230 Strong C≡N (Nitrile stretch)

~ 3100-3000 Medium-Weak C-H (Aromatic stretch)

~ 2950-2850 Medium-Weak C-H (Aliphatic stretch)

~ 1600-1450 Medium-Strong C=C, C=N (Ring stretch)

~ 1450-1350 Medium C-H (Methyl bend)

Mass Spectrometry (MS)
Predicted mass spectrometry data for 1-methyl-1H-pyrazole-4-carbonitrile suggests the

following m/z values for various adducts.[1] The molecular ion peak [M]⁺ would be expected at

m/z 107.

Adduct m/z

[M+H]⁺ 108.05563

[M+Na]⁺ 130.03757

[M]⁺ 107.04780

Experimental Protocols
The following are generalized protocols for obtaining spectral data for small organic molecules

like 1-methyl-1H-pyrazole-4-carbonitrile.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean vial.
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Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity and improve signal resolution.

Tune the probe to the appropriate nucleus (¹H or ¹³C).

Set the acquisition parameters, including the number of scans, spectral width, and relaxation

delay.

Acquire the spectrum.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or

acetone) and a soft, lint-free cloth.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring

complete coverage.

For solid samples, apply pressure using the instrument's clamp to ensure good contact with

the crystal.

Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initiate the sample scan using the instrument's software.

The software will automatically ratio the sample spectrum to the background spectrum to

generate the final absorbance or transmittance spectrum.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization - EI)
Sample Preparation and Introduction:

For analysis via a direct insertion probe, a small amount of the solid sample is placed in a

capillary tube which is then inserted into the probe.

For GC-MS analysis, the sample is dissolved in a volatile solvent and injected into the gas

chromatograph.

Data Acquisition:

The sample is introduced into the ion source where it is vaporized and bombarded with a

high-energy electron beam, causing ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their mass-

to-charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Analysis Visualization
The following diagram illustrates a typical workflow for the spectral analysis of a chemical

compound.
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General Workflow for Spectral Analysis of a Chemical Compound

Compound Preparation

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis & Purification

Purity Check (e.g., HPLC, TLC)

NMR (1H, 13C) FT-IR Mass Spectrometry

NMR Data Analysis
(Chemical Shift, Integration, Multiplicity)

IR Data Analysis
(Functional Group Identification)

MS Data Analysis
(Molecular Ion, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for compound analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Data Analysis of 1-methyl-1H-pyrazole-4-
carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338007#1-methyl-1h-pyrazole-4-carbonitrile-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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